

# Application Notes and Protocols: Ethyl 2-[cyano(methyl)amino]acetate in Medicinal Chemistry

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## Compound of Interest

Compound Name: Ethyl 2-[cyano(methyl)amino]acetate

Cat. No.: B1347303

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## Introduction

**Ethyl 2-[cyano(methyl)amino]acetate**, also known as ethyl N-cyano-N-methylglycinate, is a versatile bifunctional building block with significant applications in medicinal chemistry. Its unique structure, featuring a reactive methylene group, a cyano group, and an ester moiety, allows for its elaboration into a wide array of complex heterocyclic scaffolds that are central to numerous therapeutic agents. The presence of the N-cyano group offers unique reactivity for the construction of nitrogen-containing heterocycles, while the N-methyl group can be crucial for modulating the pharmacological properties of the final drug substance, such as potency, selectivity, and metabolic stability.

These notes provide an overview of the chemical properties, synthetic routes, and key applications of **ethyl 2-[cyano(methyl)amino]acetate** as a precursor in the synthesis of medically relevant compounds, including antiviral and anticancer agents. Detailed experimental protocols for its synthesis and typical downstream reactions are also presented.

## Chemical and Physical Properties

**Ethyl 2-[cyano(methyl)amino]acetate** is a compound whose properties make it a useful intermediate in organic synthesis. A summary of its key physical and chemical data is provided in Table 1.

Table 1: Physical and Chemical Properties of **Ethyl 2-[cyano(methyl)amino]acetate**

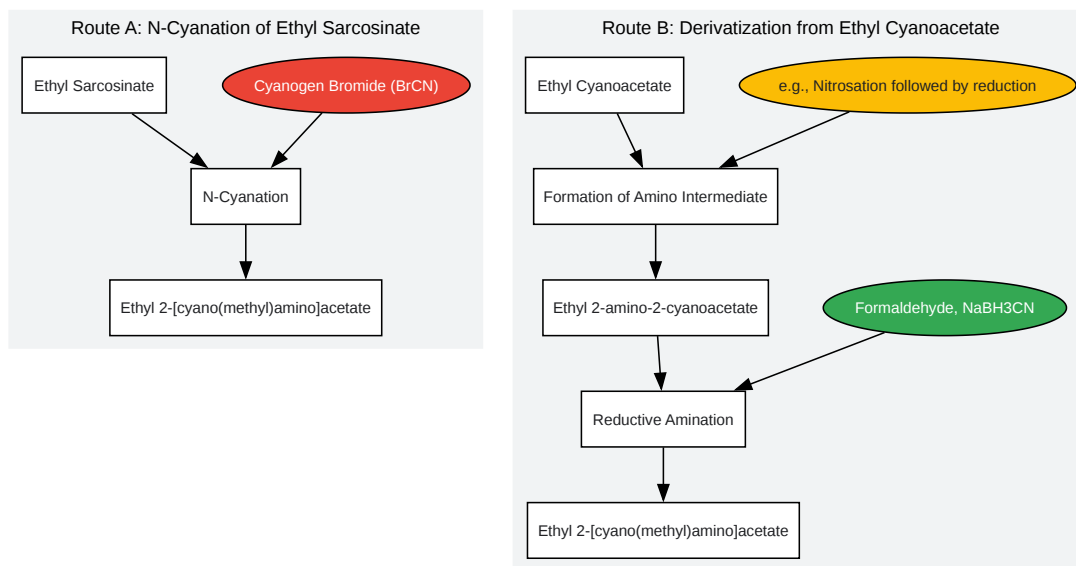
Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	142.16 g/mol	[1]
CAS Number	71172-40-2	[1]
IUPAC Name	ethyl 2-[cyano(methyl)amino]acetate	[1]
InChIKey	XAQCCOWORNOSSQ-UHFFFAOYSA-N	[1]
Appearance	Not specified (typically a liquid or low-melting solid)	
Boiling Point	Not specified	
Melting Point	Not specified	
Solubility	Soluble in common organic solvents	

## Synthesis of Ethyl 2-[cyano(methyl)amino]acetate

There are two primary synthetic strategies for the preparation of **ethyl 2-[cyano(methyl)amino]acetate**, which are illustrated below.

## Synthetic Workflow Diagrams

Synthetic Routes to Ethyl 2-[cyano(methyl)amino]acetate



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Caption: Overview of the two primary synthetic routes to **Ethyl 2-[cyano(methyl)amino]acetate**.

## Experimental Protocols

This method involves the direct cyanation of the secondary amine of ethyl sarcosinate. Cyanogen bromide is a classic reagent for this transformation, though it is highly toxic and

should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Scheme: (Image of the reaction scheme for N-cyanation of ethyl sarcosinate)

Materials:

- Ethyl sarcosinate hydrochloride
- Cyanogen bromide (BrCN)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Sodium hydroxide (NaOH)

Procedure:

- To a solution of ethyl sarcosinate hydrochloride (1 equivalent) in water, add a saturated solution of sodium bicarbonate until the pH is ~8 to liberate the free amine.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl sarcosinate.
- Dissolve the resulting ethyl sarcosinate (1 equivalent) in anhydrous diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of cyanogen bromide (1.1 equivalents) in diethyl ether to the cooled solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction by TLC.

- Upon completion, filter the reaction mixture to remove any precipitated salts.
- Wash the filtrate with a 5% NaOH solution, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to afford **ethyl 2-[cyano(methyl)amino]acetate**.

Quantitative Data (Representative):

Table 2: Reaction Parameters for N-Cyanation of Ethyl Sarcosinate

Parameter	Value
Yield	60-75%
Purity (by GC-MS)	>95%
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 4.25 (q, 2H), 3.95 (s, 2H), 3.05 (s, 3H), 1.30 (t, 3H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 168.5, 116.0, 62.0, 55.0, 38.0, 14.0
IR (neat, cm <sup>-1</sup> )	2980, 2215 (C≡N), 1750 (C=O), 1200
MS (EI)	m/z 142 (M <sup>+</sup> )

This multi-step approach begins with the readily available ethyl cyanoacetate. An amino group is first introduced, followed by methylation.

Reaction Scheme: (Image of the multi-step reaction scheme starting from ethyl cyanoacetate)

Part 1: Synthesis of Ethyl 2-amino-2-cyanoacetate This intermediate can be prepared via various methods, such as the reduction of ethyl 2-cyano-2-(hydroxyimino)acetate.

Part 2: Reductive Amination Materials:

- Ethyl 2-amino-2-cyanoacetate (1 equivalent)

- Formaldehyde (37% solution in water, 1.2 equivalents)
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (1.5 equivalents)
- Methanol
- Acetic acid
- Saturated sodium bicarbonate solution
- Ethyl acetate

Procedure:

- Dissolve ethyl 2-amino-2-cyanoacetate (1 equivalent) in methanol.
- Add formaldehyde solution (1.2 equivalents) and a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1 hour.
- Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.<sup>[2][3][4]</sup>
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Quench the reaction by the slow addition of water.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Table 3: Reaction Parameters for Reductive Amination

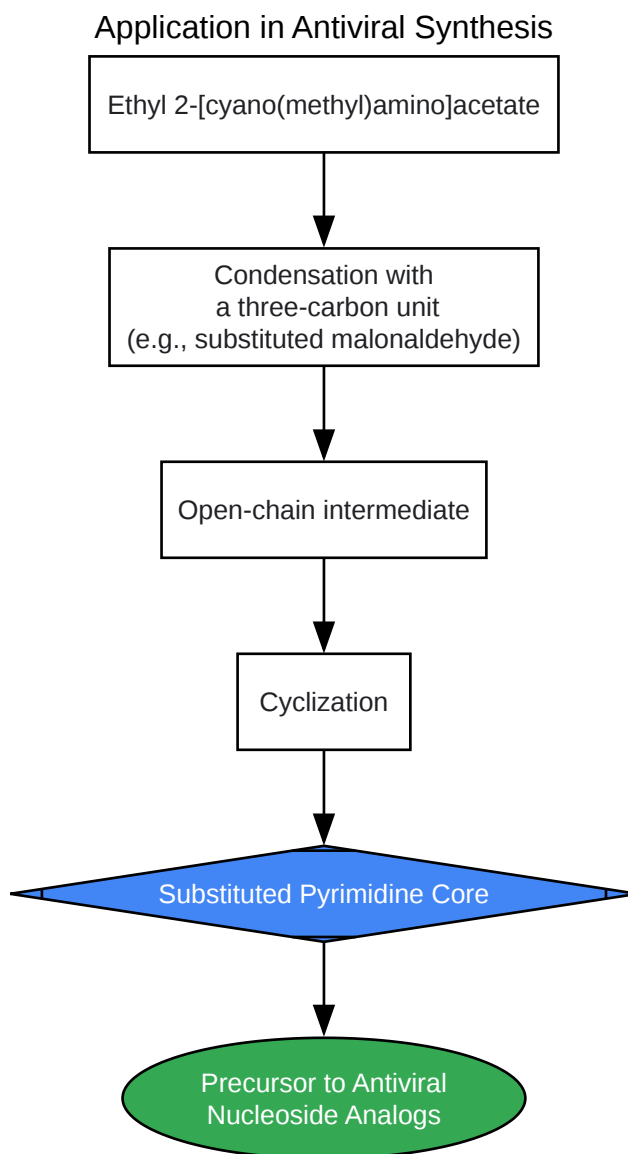
Parameter	Value
Yield (from amino intermediate)	70-85%
Purity (by HPLC)	>97%
Spectroscopic Data	Consistent with data in Table 2

## Applications in Medicinal Chemistry

**Ethyl 2-[cyano(methyl)amino]acetate** is a valuable precursor for the synthesis of various heterocyclic systems with diverse biological activities.

## Synthesis of Pyrimidine Derivatives as Antiviral Agents

The N-cyano group of **ethyl 2-[cyano(methyl)amino]acetate** can participate in cyclization reactions to form substituted pyrimidines, a core structure in many antiviral nucleoside analogs. [5][6][7] These analogs can act as inhibitors of viral polymerases, disrupting viral replication.[5]



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Caption: Workflow for the synthesis of pyrimidine-based antiviral precursors.

Procedure:

- To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add **ethyl 2-[cyano(methyl)amino]acetate** (1 equivalent).

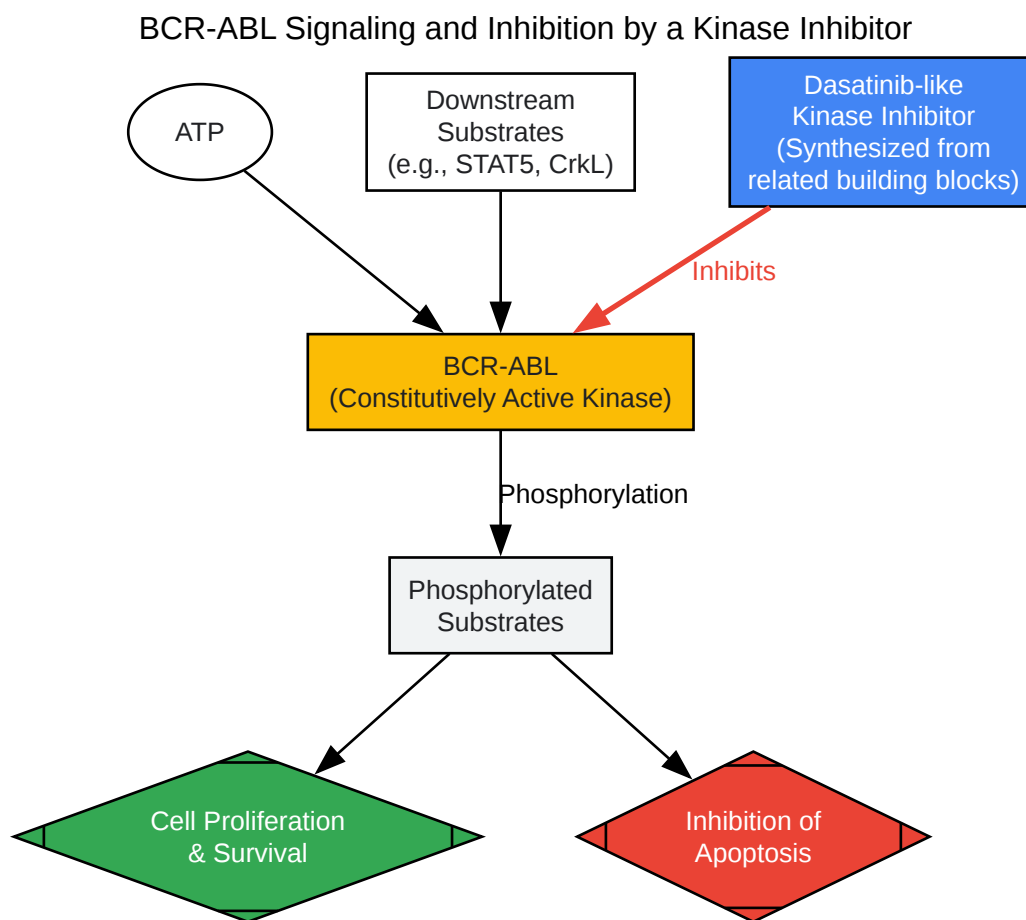


- To this mixture, add a suitable three-carbon electrophile (e.g., a 1,3-dicarbonyl compound or its equivalent) (1 equivalent).
- Reflux the reaction mixture for 4-6 hours.
- Cool the mixture to room temperature and neutralize with acetic acid.
- Remove the solvent under reduced pressure.
- Partition the residue between water and ethyl acetate.
- Dry the organic layer and concentrate to give the crude product, which is then purified by crystallization or chromatography.

## Synthesis of Kinase Inhibitors

The scaffold of **ethyl 2-[cyano(methyl)amino]acetate** can be incorporated into the synthesis of kinase inhibitors. For instance, related N-cyano compounds are used in the synthesis of complex heterocyclic systems that form the core of drugs like Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases used in the treatment of chronic myeloid leukemia (CML).

Dasatinib and similar kinase inhibitors function by binding to the ATP-binding site of the kinase domain of the oncoprotein BCR-ABL. This prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.



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Caption: Inhibition of the BCR-ABL signaling pathway by a Dasatinib-like molecule.

## Safety and Handling

**Ethyl 2-[cyano(methyl)amino]acetate** should be handled with care. The presence of the cyano group suggests that it may be toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids or bases.

Disclaimer: The protocols and information provided are for research and development purposes only and should be carried out by trained professionals in a suitable laboratory setting. All necessary safety precautions should be taken.

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